molecular formula C9H12Cl2N2O B1295772 (2,4-Dichloro-5-isopropoxyphenyl)hydrazine CAS No. 40178-22-1

(2,4-Dichloro-5-isopropoxyphenyl)hydrazine

Cat. No. B1295772
CAS RN: 40178-22-1
M. Wt: 235.11 g/mol
InChI Key: GWHQKTAGVTYTJX-UHFFFAOYSA-N
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Description

“(2,4-Dichloro-5-isopropoxyphenyl)hydrazine” is an organic compound with the linear formula C9H12Cl2N2O . It is a white solid that is insoluble in water . This compound is used as an intermediate for the herbicide oxadiazon .


Synthesis Analysis

The synthesis of “(2,4-Dichloro-5-isopropoxyphenyl)hydrazine” involves several steps . First, 2,4-dichloro-5-isopropoxyaniline is reacted with hydrochloric acid. Sodium nitrite solution is then added dropwise. Finally, the mixture is reacted with sodium hydroxide solution to obtain "(2,4-Dichloro-5-isopropoxyphenyl)hydrazine" .


Molecular Structure Analysis

The molecular structure of “(2,4-Dichloro-5-isopropoxyphenyl)hydrazine” is represented by the InChI code: 1S/C9H12Cl2N2O/c1-5(2)14-9-4-8(13-12)6(10)3-7(9)11/h3-5,13H,12H2,1-2H3 . The molecular weight of this compound is 235.11 g/mol .


Physical And Chemical Properties Analysis

“(2,4-Dichloro-5-isopropoxyphenyl)hydrazine” has a predicted boiling point of 319.9±42.0 °C and a predicted pKa of 4.81±0.30 . The density of this compound is 1.325 .

Scientific Research Applications

Proteomics Research

“(2,4-Dichloro-5-isopropoxyphenyl)hydrazine” is used as a biochemical for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and in the identification of protein interactions.

Safety and Hazards

“(2,4-Dichloro-5-isopropoxyphenyl)hydrazine” is classified under GHS07 and carries the signal word "Warning" . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H412 (Harmful to aquatic life with long lasting effects) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P273 (Avoid release to the environment), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

The primary target of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is currently unknown. This compound is an intermediate in the synthesis of certain herbicides , suggesting that its targets may be enzymes or proteins involved in plant growth and development.

Mode of Action

As an intermediate in the synthesis of herbicides , it may interact with its targets by binding to active sites, leading to inhibition of the target’s function.

Biochemical Pathways

(2,4-Dichloro-5-isopropoxyphenyl)hydrazine may affect biochemical pathways related to plant growth and development, given its role as a herbicide intermediate

Result of Action

Given its role as a herbicide intermediate , it may lead to the inhibition of plant growth and development.

properties

IUPAC Name

(2,4-dichloro-5-propan-2-yloxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2N2O/c1-5(2)14-9-4-8(13-12)6(10)3-7(9)11/h3-5,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHQKTAGVTYTJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193180
Record name (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
Source EPA DSSTox
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Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichloro-5-isopropoxyphenyl)hydrazine

CAS RN

40178-22-1
Record name [2,4-Dichloro-5-(1-methylethoxy)phenyl]hydrazine
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Record name (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
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Record name (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
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Record name (2,4-dichloro-5-isopropoxyphenyl)hydrazine
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Synthesis routes and methods

Procedure details

A solution of 15.8 g (0.23 mole) of sodium nitrite in 100 mL of water was added to a stirred solution of 50.0 g (0.23 mole) of 2,4-dichloro-5-(1-methylethoxy)aniline in 250 mL of concentrated hydrochloric acid at 0° C. over 30 minutes. After complete addition, the mixture was stirred at 0° C. for 30 minutes. A solution of 114.0 g (0.506 mole) of tin (II) chloride dihydrate in 125 mL of concentrated hydrochloric acid was added dropwise to the reaction mixture. After complete addition, the mixture was stirred for one hour. The resultant white slurry was filtered. The filter cake was added to a 20% aqueous sodium hydroxide solution and stirred for 30 minutes. The basic mixture was filtered, and the filter cake recrystallized from methanol and water to yield 37.0 g of 2,4-dichloro-5-(1-methylethoxy)phenylhydrazine.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is (2,4-dichloro-5-isopropoxyphenyl)hydrazine relevant to the herbicide oxadiazon?

A1: (2,4-Dichloro-5-isopropoxyphenyl)hydrazine, also referred to as Oxa2 in the study, is a key hydrolysis product of the herbicide oxadiazon. [] The study investigates the electrochemical behavior of oxadiazon's hydrolysis products, including Oxa2, to develop an analytical method for determining oxadiazon concentration in commercial products. [] Understanding the properties and behavior of Oxa2 provides insights into the degradation pathway of oxadiazon and facilitates its quantification in various matrices.

Q2: What is the electrochemical behavior of (2,4-dichloro-5-isopropoxyphenyl)hydrazine?

A2: The research indicates that (2,4-dichloro-5-isopropoxyphenyl)hydrazine exhibits a distinct redox peak at a potential of ~0.1 V (vs. Ag/AgCl) when analyzed using cyclic and square-wave voltammetry. [] This electrochemical behavior forms the basis for developing an analytical method to quantify oxadiazon in commercial formulations. []

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